

Dealing with the hygroscopic properties of lanthanum chloride heptahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum chloride heptahydrate*

Cat. No.: *B155567*

[Get Quote](#)

Technical Support Center: Lanthanum Chloride Heptahydrate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic properties of **lanthanum chloride heptahydrate** ($\text{LaCl}_3 \cdot 7\text{H}_2\text{O}$).

Frequently Asked Questions (FAQs)

Q1: What does it mean that **lanthanum chloride heptahydrate** is hygroscopic?

A1: The term hygroscopic means that **lanthanum chloride heptahydrate** has a strong tendency to absorb moisture from the surrounding air.^{[1][2]} This can cause the white, crystalline solid to become clumpy, pasty, or even dissolve into a concentrated solution, a process known as deliquescence.

Q2: How should I properly store **lanthanum chloride heptahydrate** to minimize moisture absorption?

A2: To maintain its integrity, **lanthanum chloride heptahydrate** should be stored in a tightly sealed container made of glass or polypropylene.^[3] The storage area should be cool, dry, and well-ventilated.^{[3][4]} For optimal protection against moisture, storing the container inside a desiccator with a suitable desiccant is highly recommended.

Q3: I left the container of **lanthanum chloride heptahydrate** open for a short period. Is it still usable?

A3: If the material has been exposed to ambient air, it has likely absorbed some moisture, which will affect its formula weight. For non-quantitative applications, it may still be usable. However, for experiments requiring precise concentrations, the material should be considered compromised. The actual concentration of subsequent solutions will be lower than calculated based on the assumed formula weight of the pure heptahydrate.

Q4: Can I dry **lanthanum chloride heptahydrate** that has absorbed water?

A4: Simply heating **lanthanum chloride heptahydrate** in the open air to dry it is not recommended. Heating the hydrated salt in the presence of water vapor can lead to the formation of lanthanum oxychloride (LaOCl), an insoluble impurity.^{[5][6]} The proper method for preparing anhydrous lanthanum chloride involves heating the heptahydrate in a stream of dry hydrogen chloride gas, a procedure that requires specialized equipment.^[6]

Q5: How does the hydration state of lanthanum chloride affect my experiments?

A5: The primary effect is on the accuracy of solution concentrations. As the compound absorbs water, its mass increases. If you weigh out a specific mass of the partially hydrated salt assuming it is pure $\text{LaCl}_3 \cdot 7\text{H}_2\text{O}$, the actual amount of lanthanum will be less than calculated. This can lead to significant errors in experiments where the molar concentration of La^{3+} is a critical parameter, such as in studies of its role as a calcium channel blocker.^{[7][8]}

Troubleshooting Guides

Problem	Possible Cause	Solution
Inconsistent experimental results between batches of lanthanum chloride solution.	The hydration state of the solid lanthanum chloride heptahydrate likely varied between preparations due to different levels of moisture absorption.	Standardize your lanthanum chloride stock solution each time you prepare it using the EDTA titration protocol outlined below. This will ensure you know the precise concentration of La^{3+} ions.
The weighed lanthanum chloride heptahydrate appears clumpy or wet.	The compound has absorbed a significant amount of moisture from the atmosphere.	Do not use this material for preparing solutions of a precise concentration. If possible, use a fresh, unopened container of the salt. Always handle the reagent quickly in a low-humidity environment or a glove box.
A white precipitate forms when preparing a concentrated aqueous solution.	This could be due to the presence of lanthanum oxychloride (LaOCl), an impurity that can form if the stock material was improperly dried or stored. LaOCl is insoluble in water.	Centrifuge or filter the solution to remove the insoluble material. The concentration of the resulting supernatant will be unknown and must be determined by titration.
Reduced efficacy of lanthanum chloride as a calcium channel blocker.	The actual concentration of the prepared solution is lower than intended due to water absorption by the solid reagent.	Prepare a new, standardized stock solution and verify its concentration via EDTA titration. Use this standardized solution to repeat the experiment.

Quantitative Data

While specific data on the deliquescence relative humidity (DRH) of **lanthanum chloride heptahydrate** is not readily available in the literature, it is known to be highly hygroscopic. The

following table summarizes its key physical and chemical properties.

Property	Value
Chemical Formula	$\text{LaCl}_3 \cdot 7\text{H}_2\text{O}$
Molar Mass	371.37 g/mol
Appearance	White crystalline solid [2]
Solubility in Water	Highly soluble [2]
Decomposition	Decomposes to form lanthanum oxychloride (LaOCl) upon heating in the presence of moisture. [5] [6]

Experimental Protocols

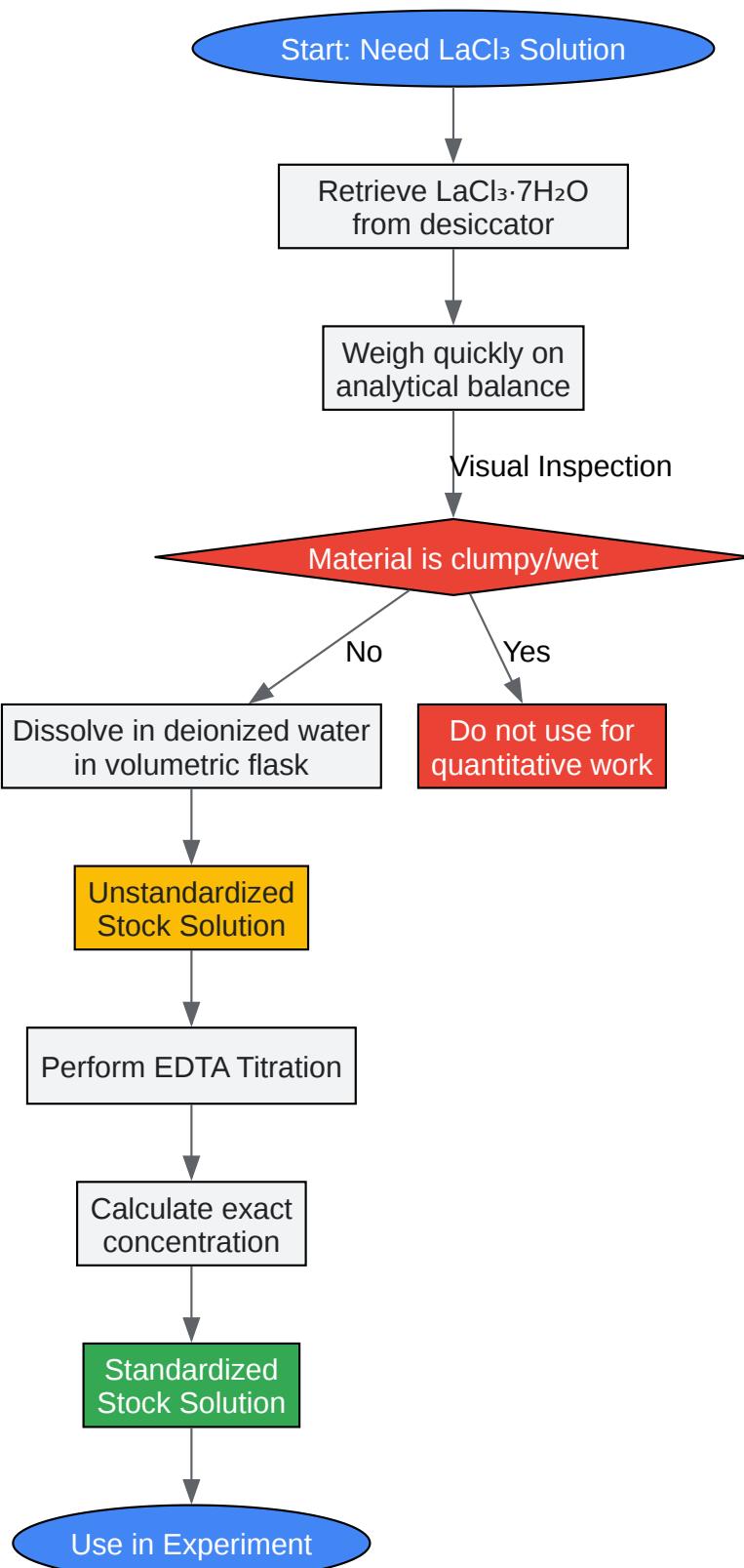
Protocol 1: Preparation of a Standardized Lanthanum Chloride Stock Solution

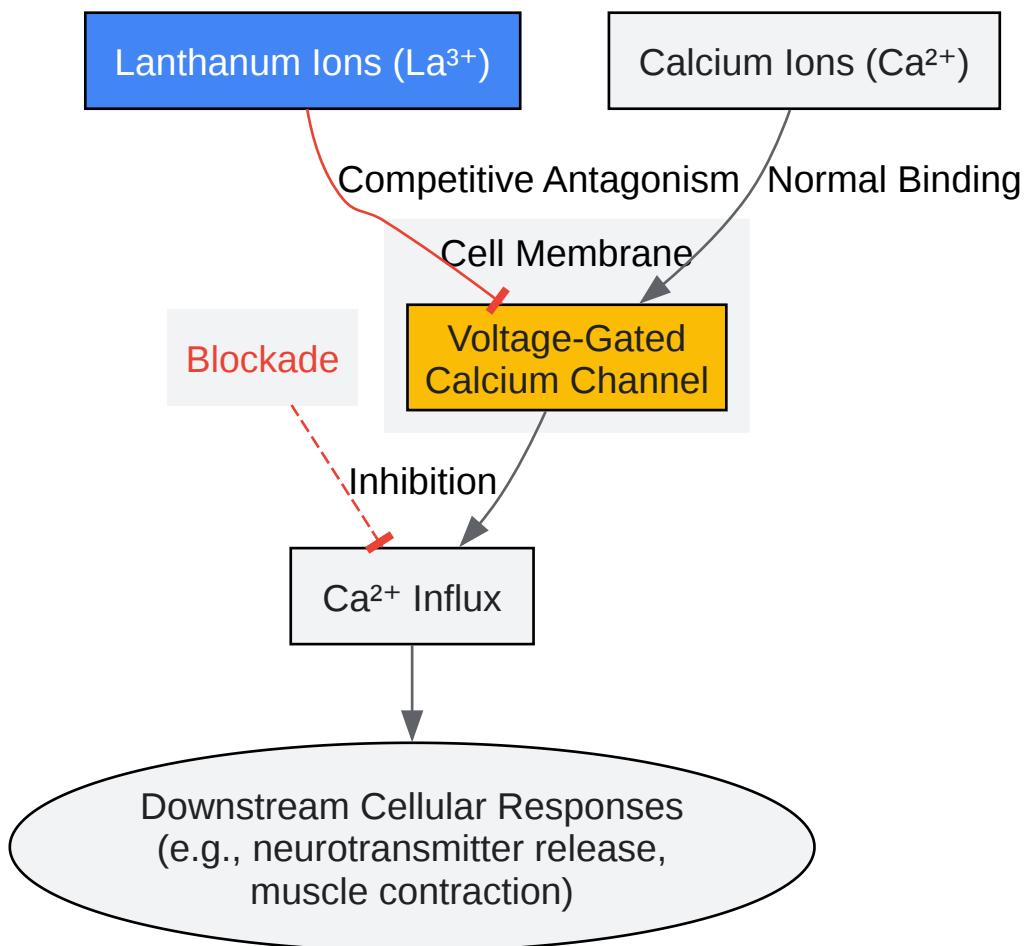
Objective: To prepare a ~0.1 M aqueous solution of lanthanum chloride and determine its exact concentration by EDTA titration.

Materials:

- **Lanthanum chloride heptahydrate** ($\text{LaCl}_3 \cdot 7\text{H}_2\text{O}$)
- Deionized water
- 0.1 M EDTA standard solution
- Hexamethylenetetramine (urotropine) buffer (pH 5-6)
- Xylenol orange indicator
- Volumetric flasks (100 mL and 1000 mL)
- Burette

- Pipettes
- Analytical balance


Procedure:


- Approximate Solution Preparation:
 - Quickly weigh approximately 3.71 g of **lanthanum chloride heptahydrate** and transfer it to a 100 mL volumetric flask. The speed of this step is crucial to minimize water absorption.
 - Dissolve the solid in deionized water and bring the volume to the 100 mL mark. Mix thoroughly. This is your stock solution of approximately 0.1 M.
- Standardization by EDTA Titration:[9]
 - Pipette 10.00 mL of your prepared lanthanum chloride stock solution into a 250 mL Erlenmeyer flask.
 - Add 90 mL of deionized water.
 - Add 10 mL of hexamethylenetetramine buffer to maintain a pH of 5-6.
 - Add a few drops of xylene orange indicator. The solution should turn a reddish-purple color.
 - Titrate with a standardized 0.1 M EDTA solution. The endpoint is reached when the solution color changes from reddish-purple to a clear yellow.
 - Record the volume of EDTA used. Repeat the titration at least two more times for accuracy.
- Concentration Calculation:
 - Use the following formula to calculate the exact concentration of your lanthanum chloride stock solution: $M_{LaCl_3} = (M_{EDTA} \times V_{EDTA}) / V_{LaCl_3}$ Where:

- M_{LaCl_3} is the molarity of the lanthanum chloride solution.
- M_{EDTA} is the molarity of the standard EDTA solution.
- V_{EDTA} is the average volume of EDTA used in the titration (in L).
- V_{LaCl_3} is the volume of the lanthanum chloride solution used (0.010 L).
 - Label your stock solution with the newly determined, accurate concentration.

Visualizations

Logical Workflow for Handling Hygroscopic Lanthanum Chloride Heptahydrate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lanthanum Chloride - ESPI Metals [espimetals.com]
- 2. CAS 10025-84-0: Lanthanum chloride heptahydrate [cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. lobachemie.com [lobachemie.com]
- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]
- 7. Effects of lanthanum chloride administration on detouring learning in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of lanthanum-induced blockade of calcium channels on nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. srdata.nist.gov [srdata.nist.gov]
- To cite this document: BenchChem. [Dealing with the hygroscopic properties of lanthanum chloride heptahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155567#dealing-with-the-hygroscopic-properties-of-lanthanum-chloride-heptahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com